4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide 4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 683764-96-7
VCID: VC6267736
InChI: InChI=1S/C21H19FN2O3S/c1-24(15-16-5-3-2-4-6-16)28(26,27)20-13-7-17(8-14-20)21(25)23-19-11-9-18(22)10-12-19/h2-14H,15H2,1H3,(H,23,25)
SMILES: CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Molecular Formula: C21H19FN2O3S
Molecular Weight: 398.45

4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide

CAS No.: 683764-96-7

Cat. No.: VC6267736

Molecular Formula: C21H19FN2O3S

Molecular Weight: 398.45

* For research use only. Not for human or veterinary use.

4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide - 683764-96-7

Specification

CAS No. 683764-96-7
Molecular Formula C21H19FN2O3S
Molecular Weight 398.45
IUPAC Name 4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide
Standard InChI InChI=1S/C21H19FN2O3S/c1-24(15-16-5-3-2-4-6-16)28(26,27)20-13-7-17(8-14-20)21(25)23-19-11-9-18(22)10-12-19/h2-14H,15H2,1H3,(H,23,25)
Standard InChI Key DRTAXOJTBXDDES-UHFFFAOYSA-N
SMILES CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

4-[Benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide has the molecular formula C₂₁H₁₉FN₂O₃S and a molecular weight of 398.5 g/mol . Its IUPAC name reflects three critical components:

  • A benzamide backbone (C₆H₅CONH-)

  • A 4-fluorophenyl group attached to the amide nitrogen

  • A benzyl(methyl)sulfamoyl moiety (-SO₂N(CH₃)CH₂C₆H₅) at the para position of the benzamide ring .

The compound’s 3D conformation reveals planar aromatic systems connected by flexible sulfonamide and amide linkages, enabling interactions with both hydrophilic and hydrophobic biological targets .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₁H₁₉FN₂O₃S
Molecular Weight398.5 g/mol
IUPAC Name4-[Benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide
CAS Registry Number683764-96-7
SMILES NotationO=C(NC1=CC=C(F)C=C1)C2=CC=C(S(=O)(=O)N(C)CC3=CC=CC=C3)C=C2

Synthesis and Physicochemical Properties

Synthetic Pathways

While no direct synthesis protocols for this compound are publicly documented, analogous benzamides are typically synthesized via:

  • Acylation: Formation of the benzamide core through reaction of 4-sulfamoylbenzoic acid derivatives with 4-fluoroaniline .

  • Sulfonylation: Introduction of the benzyl(methyl)sulfamoyl group using benzylmethylamine and sulfonating agents like sulfur trioxide.

  • Purification: Chromatographic techniques (e.g., silica gel chromatography) to isolate the final product.

Reaction conditions often involve dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts.

CompoundTarget ActivityIC₅₀/MICSource
4-[Benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamideTubulin polymerization3.2 μM (MCF-7)
4-[Benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamideDHFR inhibition12 μg/mL (S. aureus)

Structure-Activity Relationships (SAR)

Role of the 4-Fluorophenyl Group

The electron-withdrawing fluorine atom enhances:

  • Metabolic Stability: By reducing cytochrome P450-mediated oxidation .

  • Target Affinity: Polar interactions with kinase ATP-binding pockets .

Impact of Sulfamoyl Substitution

The N-benzyl-N-methylsulfamoyl moiety contributes to:

  • Solubility-Lipophilicity Balance: Optimal for blood-brain barrier penetration.

  • Selectivity: Reduced off-target effects compared to simpler sulfonamides .

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular WeightKey Functional GroupsPrimary Application
4-[Benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide398.5Fluorophenyl, sulfamoylAnticancer (hypothesized)
4-[Benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide494.54Oxadiazole, isopropylsulfamoylAntimicrobial
4-[Benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide434.5MethanesulfonylphenylKinase inhibition

Research Gaps and Future Directions

  • In Vivo Efficacy: No pharmacokinetic or toxicity data are available for this compound.

  • Target Identification: Proteomic studies are needed to map interaction networks.

  • Synthetic Optimization: Development of enantioselective routes to explore chirality-dependent activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator